molecular formula C13H13BrFNS B1414932 N-((4-Bromothiophen-2-yl)methyl)-2-(4-fluorophenyl)ethanamine CAS No. 1039834-98-4

N-((4-Bromothiophen-2-yl)methyl)-2-(4-fluorophenyl)ethanamine

Cat. No.: B1414932
CAS No.: 1039834-98-4
M. Wt: 314.22 g/mol
InChI Key: DHHFHSHOTQHPMF-UHFFFAOYSA-N
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Description

N-((4-Bromothiophen-2-yl)methyl)-2-(4-fluorophenyl)ethanamine is an organic compound that features a bromothiophene moiety and a fluorophenyl group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-Bromothiophen-2-yl)methyl)-2-(4-fluorophenyl)ethanamine typically involves the following steps:

    Formation of the Bromothiophene Intermediate: This can be achieved by bromination of thiophene using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Coupling Reaction: The bromothiophene intermediate is then coupled with a suitable amine precursor, such as 2-(4-fluorophenyl)ethanamine, using a palladium-catalyzed cross-coupling reaction like the Buchwald-Hartwig amination.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen.

    Substitution: The bromine atom in the thiophene ring can be substituted with various nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated products.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules in organic synthesis.

    Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology.

    Medicine: Investigation as a potential pharmaceutical agent due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action for compounds like N-((4-Bromothiophen-2-yl)methyl)-2-(4-fluorophenyl)ethanamine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-((4-Bromothiophen-2-yl)methyl)-2-phenylethanamine: Lacks the fluorine atom, which might affect its biological activity and chemical properties.

    N-((4-Chlorothiophen-2-yl)methyl)-2-(4-fluorophenyl)ethanamine: Substitution of bromine with chlorine could lead to differences in reactivity and potency.

    N-((4-Bromothiophen-2-yl)methyl)-2-(4-methylphenyl)ethanamine: The presence of a methyl group instead of fluorine could alter its pharmacokinetic properties.

Uniqueness

N-((4-Bromothiophen-2-yl)methyl)-2-(4-fluorophenyl)ethanamine is unique due to the combination of the bromothiophene and fluorophenyl groups, which can impart distinct electronic and steric properties, potentially leading to unique biological activities and chemical reactivities.

Properties

IUPAC Name

N-[(4-bromothiophen-2-yl)methyl]-2-(4-fluorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrFNS/c14-11-7-13(17-9-11)8-16-6-5-10-1-3-12(15)4-2-10/h1-4,7,9,16H,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHHFHSHOTQHPMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNCC2=CC(=CS2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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